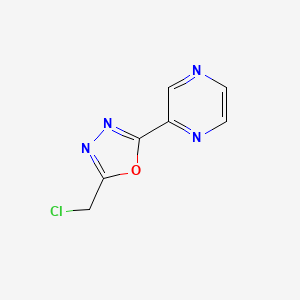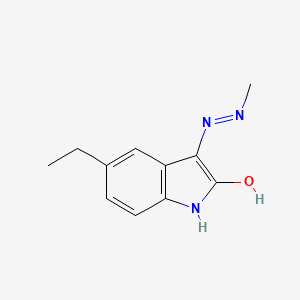
5-Ethyl-3-(2-methylhydrazono)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-3-(2-methylhydrazono)indolin-2-one is a heterocyclic compound with a molecular formula of C11H13N3O and a molecular weight of 203.24 g/mol . This compound belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 5-Ethyl-3-(2-methylhydrazono)indolin-2-one typically involves the reaction of 5-ethylindolin-2-one with 2-methylhydrazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity .
Chemical Reactions Analysis
5-Ethyl-3-(2-methylhydrazono)indolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles, leading to the formation of substituted derivatives
Scientific Research Applications
5-Ethyl-3-(2-methylhydrazono)indolin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Ethyl-3-(2-methylhydrazono)indolin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
5-Ethyl-3-(2-methylhydrazono)indolin-2-one can be compared with other indole derivatives such as:
5-Chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one: This compound has similar structural features but different substituents, leading to distinct biological activities.
3-Substituted-Indolin-2-one Derivatives: These compounds also exhibit various biological activities and are used in similar research applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5-ethyl-3-(methyldiazenyl)-1H-indol-2-ol |
InChI |
InChI=1S/C11H13N3O/c1-3-7-4-5-9-8(6-7)10(14-12-2)11(15)13-9/h4-6,13,15H,3H2,1-2H3 |
InChI Key |
UKNQNDNVZDYGGU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C2N=NC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13101844.png)
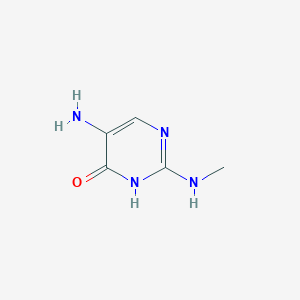
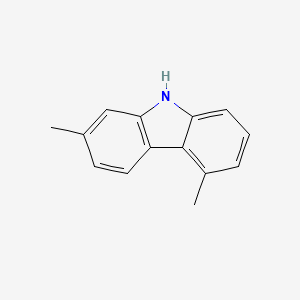
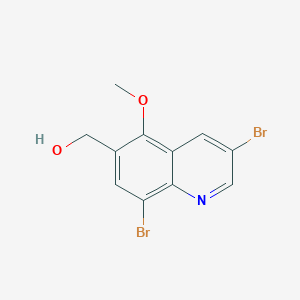
![2,3,6-Trimethyl-1H-cyclopenta[B]pyrazin-5-OL](/img/structure/B13101884.png)
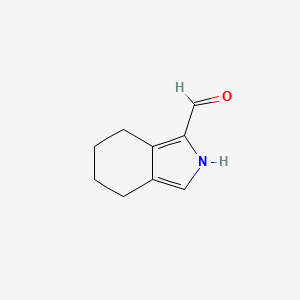
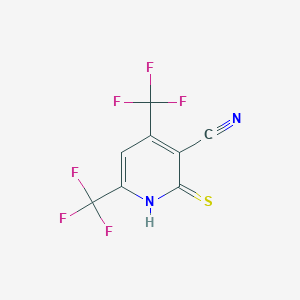
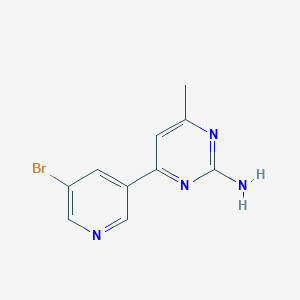
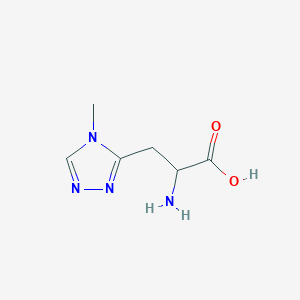
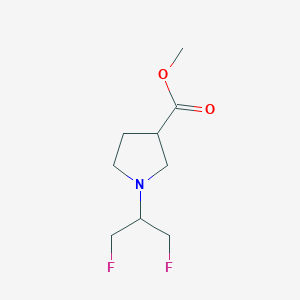
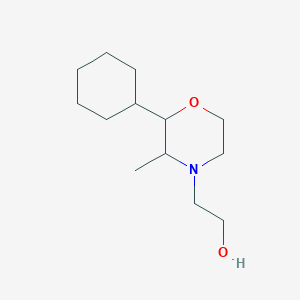
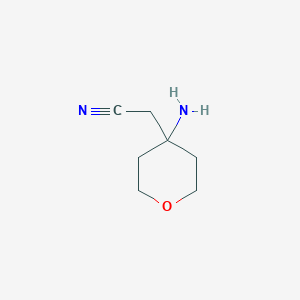
![2-(Methylthio)-1-phenyl-1,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-6-iumiodide](/img/structure/B13101931.png)
